![molecular formula C13H7Cl2F3O2 B6384723 5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1262004-34-1](/img/structure/B6384723.png)
5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%
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Overview
Description
5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% (5-DCFTM-95) is a synthetic compound with a range of scientific and industrial applications. It is a white crystalline solid with a melting point of 81-83 °C and a molecular weight of 341.89 g/mol. It is soluble in water, ethanol, and methanol, and is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has been studied for its potential use in a range of scientific research applications, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has potential applications in a range of scientific research fields. It has been studied for its potential use in biochemistry, physiology, and pharmacology. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in the synthesis of a variety of other compounds, such as 2-chloro-3-trifluoromethyl-5-(3,5-dichlorophenyl)benzoic acid.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation and pain. In addition, 5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have anti-inflammatory properties, suggesting that it may act as an inhibitor of other inflammatory mediators as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory properties, suggesting that it may act as an inhibitor of other inflammatory mediators as well. In addition, it has been studied for its potential use in a range of scientific research applications, including biochemistry, physiology, and pharmacology.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its high purity (95%) and its ability to act as a starting material for the synthesis of a variety of compounds. Additionally, it is soluble in water, ethanol, and methanol, making it easy to use in a variety of laboratory applications. However, there are some limitations to using 5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, the mechanism of action of the compound is not yet fully understood, and its biochemical and physiological effects are still being studied.
Future Directions
There are a number of potential future directions for the use of 5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%. For example, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in a range of scientific research fields, such as biochemistry, physiology, and pharmacology. Additionally, further research could be conducted on its potential use as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Finally, further research could be conducted on its potential use as a reagent in the synthesis of a variety of other compounds.
Synthesis Methods
5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% is synthesized by a two-step process. The first step is the reaction of 3,5-dichlorophenol and trifluoroacetic anhydride in the presence of sodium hydroxide to form 3,5-dichloro-3-trifluoromethyl-benzoic acid. The second step is the reaction of the benzoic acid with methanol in the presence of sulfuric acid to form 5-(3,5-dichlorophenyl)-3-trifluoromethoxyphenol.
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-9-1-7(2-10(15)5-9)8-3-11(19)6-12(4-8)20-13(16,17)18/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHGHORQBWYWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686703 |
Source
|
Record name | 3',5'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-34-1 |
Source
|
Record name | 3',5'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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